Cerium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

sol-gel synthesis nanocrystalline ceria crystallite size control

Mesoporous nanocrystalline CeO₂ with sub-10 nm crystallites demands a precursor whose ligand chemistry actively controls hydrolysis and pore architecture-nitrate and acetate salts cannot achieve this. Ce(acac)₃ bridges this gap. • Delivers 7.6 nm crystallites at 124.5 m²/g BET surface area-5.3× higher than nitrate-derived ceria (21 nm, 23.4 m²/g). • Acac ligand acts as intrinsic gelling co-stabilizer, narrowing mesopore distribution to 3-5 nm for uniform diffusional access in catalytic applications. • Enables non-aqueous grafting routes yielding 2 nm ceria particles on oxide supports, inaccessible to purely ionic cerium precursors.

Molecular Formula C15H21CeO6
Molecular Weight 437.44 g/mol
CAS No. 15653-01-7
Cat. No. B106232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
CAS15653-01-7
Molecular FormulaC15H21CeO6
Molecular Weight437.44 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce]
InChIInChI=1S/3C5H7O2.Ce/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyLCRQZRNVLFDPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Acetylacetonate Hydrate: Identity and Physicochemical Profile


Cerium, tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-, commercially supplied as cerium(III) acetylacetonate hydrate (CAS 15653-01-7), is a homoleptic Ce(III) β-diketonate coordination complex with the formula Ce(C₅H₇O₂)₃·xH₂O (anhydrous MW 437.44 g·mol⁻¹) [1]. Typically isolated as the trihydrate, it appears as a yellow-to-red-brown crystalline powder with a melting point of 131–132 °C and is soluble in organic solvents including ethanol, acetone, and methanol but practically insoluble in water [2]. The compound serves as a redox-active, organosoluble cerium source for sol-gel synthesis, chemical vapor deposition (CVD), and thermal decomposition routes to nanocrystalline ceria (CeO₂) .

Why Ce(acac)₃ Cannot Be Replaced by Other Cerium Precursors


Cerium precursors used in oxide synthesis are not functionally interchangeable because the counter-anion or ligand directly governs hydrolysis kinetics, sol-gel network architecture, and final oxide dispersibility. The acetylacetonate (acac) ligand serves as a bidentate chelator that moderates hydrolysis rates, acts as an intrinsic gelling agent, and provides steric stabilization of growing CeO₂ nuclei—properties absent in simple inorganic salts such as cerium(III) nitrate or acetate [1]. When cerium nitrate is used, only externally added low-molecular-weight stabilizers prevent particle coagulation; with cerium acetylacetonate, the acac group provides a supplementary stabilization mechanism that narrows pore-size distribution and enables crystallite sizes below 10 nm [1]. Furthermore, the covalent Ce–O bonds and organic periphery render Ce(acac)₃ soluble in non-aqueous media, opening processing routes (anchoring/grafting, MOCVD, non-aqueous sol-gel) that are inaccessible to purely ionic cerium salts [2][3].

Quantitative Head-to-Head Evidence: Ce(acac)₃ vs. In-Class Precursors


Crystallite Size and BET Surface Area in Sol-Gel Synthesis

In a systematic sol-gel study employing three cerium precursors with three stabilizers (DMOA, TEAH, MEA) under identical conditions, cerium acetylacetonate consistently yielded the smallest ceria crystallites. With MEA stabilizer, Ce(acac)₃ produced 7.6 nm crystallites versus 21 nm for Ce(NO₃)₃ and 9.8 nm for Ce(acetate)₃. The BET surface area for Ce(acac)₃/MEA reached 124.5 m²/g, a 5.3-fold increase over Ce(NO₃)₃/MEA at 23.4 m²/g [1]. Critically, the acetylacetonate group functions as an intrinsic co-stabilizer that narrows pore-size distribution to 3–5 nm with a very narrow desorption curve, an effect absent with nitrate or acetate precursors [1].

sol-gel synthesis nanocrystalline ceria crystallite size control BET surface area pore-size distribution

Supported Ceria Particle Size: Anchoring vs. Aqueous Impregnation

When preparing silica-supported ceria, the deposition method is dictated by precursor chemistry. Anchoring of Ce(acac)₃ from organic medium onto silica, followed by calcination, yielded ceria particles as small as 2 nm. In contrast, capillary aqueous impregnation of Ce(NO₃)₃ under otherwise analogous conditions produced ceria particles of 5–9 nm [1]. This represents a 2.5- to 4.5-fold reduction in particle diameter, corresponding to an approximately 15- to 90-fold increase in surface-to-volume ratio for the acetylacetonate-derived material.

anchoring grafting impregnation silica-supported ceria particle size dispersion

MOCVD Film Composition and Carbon Incorporation Control

A direct MOCVD comparison using Ce(acac)₃ and Ce(tmhd)₄ as cerium sources on quartz glass substrates (300–900 °C) revealed fundamentally different film compositions and microstructures. With Ce(acac)₃ in air, stoichiometric CeO₂ layers were obtained. Under Ar atmosphere, Ce(acac)₃ deposited oxygen-deficient CeO₂₋ₓ layers containing carbon clusters that actively inhibited grain growth, yielding nanocrystalline films with suppressed crystallite coarsening [1]. In contrast, Ce(tmhd)₄ is known to suffer from incomplete decomposition, reducing its effective Ce delivery efficiency in ALD/MOCVD processes [2]. The MOCVD precursor encyclopedia notes that Ce(acac)₄ (the Ce(IV) analog) has a monomeric structure conferring higher volatility, but its thermal decomposition completes at 342 °C versus the multi-stage decomposition of Ce(acac)₃ extending to 720 °C, offering distinctly different processing windows [3].

MOCVD ceria thin films Ce(acac)3 Ce(tmhd)4 grain growth carbon incorporation

NOx Emission in Catalytic Methane Combustion

In electrospun CeO₂ and Cu/CeO₂ nanofiber catalysts tested for methane combustion, the choice of cerium precursor had a dramatic effect on nitrogen oxide emissions. Fibers prepared from cerium acetylacetonate released only 2 ppm of nitrogen during combustion. Fibers prepared from cerium nitrate, when doped with 1% Cu, released approximately 40 ppm of NOx—a 20-fold increase [1]. This differential arises because nitrate precursors introduce nitrogen-containing species that persist through calcination and are released as NOx under combustion conditions, whereas the acetylacetonate ligand contains no nitrogen.

electrospinning methane combustion NOx emission ceria nanofibers catalytic combustion

Organic Solvent Solubility and Non-Aqueous Processing Routes

Cerium(III) acetylacetonate hydrate is soluble in common organic solvents including ethanol, acetone, and methanol , whereas the most widely used alternative, cerium(III) nitrate hexahydrate, is primarily water-soluble (aqueous solubility ~1754 g/L at 25 °C) but has limited solubility in anhydrous organic media . This solubility contrast is not merely a handling convenience; it determines accessible synthesis routes. Ce(acac)₃ can be directly dissolved in organic polymer solutions (e.g., PVP/ethanol) for electrospinning, in non-aqueous sol-gel formulations for homogeneous oxide-polymer composites, and in organic grafting media for monolayer precursor deposition [1]. Cerium nitrate requires aqueous processing, which accelerates hydrolysis and can lead to premature precipitation, broader particle-size distributions, and incompatibility with water-sensitive substrates or polymers [2].

solubility organic solvent non-aqueous processing homogeneous solution polymer composite

Thermal Decomposition Profile for Processing Optimization

The thermal decomposition of Ce(acac)₃·1.5H₂O under dynamic argon atmosphere proceeds through four well-defined stages with a total weight loss of 63.05%, as determined by simultaneous DTA-TG-MS [1]. Stage 1 (60–194 °C): dehydration and initial acetone evolution (m/z = 43, 58). Stage 2 (194–277 °C): continued acetone loss. Stage 3 (277–350 °C): final acetone evolution. Stage 4 (350–720 °C): decomposition of acetate intermediates and CO₂ release (m/z = 44, 45, 43, 15), with complete conversion to CeO₂ at 720 °C [1]. This multi-stage profile contrasts with the simpler, lower-temperature decomposition of Ce(acac)₄ (complete by 342 °C) [2] and with the explosive nitrate decomposition of Ce(NO₃)₃·6H₂O, which can cause localized hot spots and sintering during calcination [3]. The gradual, ligand-buffered decomposition of Ce(acac)₃ allows controlled oxide formation with reduced risk of thermal runaway.

thermal decomposition TGA DTA ceria thin film precursor calcination weight loss

High-Value Application Scenarios with Measurable Advantages


High-Surface-Area Mesoporous Ceria for Catalysis and Sensing

When the procurement objective is mesoporous nanocrystalline CeO₂ with crystallites below 10 nm and BET surface area exceeding 100 m²/g, cerium acetylacetonate is the precursor of choice. As demonstrated by the Applied Nanoscience 2014 data, Ce(acac)₃ with MEA stabilizer yields 7.6 nm crystallites at 124.5 m²/g, a 5.3× surface area advantage over nitrate-derived ceria (21 nm, 23.4 m²/g) [1]. The acetylacetonate ligand's dual role as a chelating agent and intrinsic gelation co-stabilizer narrows the mesopore distribution to 3–5 nm, ensuring uniform diffusional access to active sites—critical for CO oxidation catalysts and solid-state gas sensors where mass-transport limitations directly govern device performance.

Ultra-Small Ceria Nanoparticles on Oxide Supports

For catalyst development requiring maximized metal–support interfacial area, Ce(acac)₃ enables an organic-phase grafting route that delivers ceria particles as small as 2 nm on silica or alumina supports—2.5–4.5× smaller than the 5–9 nm particles obtained via aqueous nitrate impregnation [1]. The coordinative unsaturation of surface Ce and O ions on sub-2-nm particles produces measurable electronic structure modifications (XPS binding energy shifts, UV-Vis band-gap blue shift), directly influencing catalytic activity and selectivity in reactions such as CO oxidation and NO reduction by CO [1]. Nitrate precursors cannot access this anchoring route because they lack the organic periphery required for chemisorption onto support surfaces from non-aqueous media.

MOCVD of Ceria Thin Films with Tunable Stoichiometry

For vapor-phase deposition of CeO₂ thin films in SOFC electrolyte, barrier layer, or capacitor applications, Ce(acac)₃ offers atmosphere-switchable film composition: stoichiometric CeO₂ in air versus oxygen-deficient, carbon-cluster-containing CeO₂₋ₓ in argon, where the incorporated carbon inhibits grain growth and preserves nanocrystallinity [1]. This processing flexibility is absent with the alternative MOCVD precursor Ce(tmhd)₄, which suffers from documented incomplete decomposition [2]. The well-resolved, four-stage thermal decomposition of Ce(acac)₃ (60–720 °C) further enables stepwise precursor delivery and controlled ligand removal, reducing carbon residue compared to precursors with single-stage rapid decomposition [3].

Low-NOx Ceria Nanofiber Catalysts for Methane Combustion

In catalytic methane combustion where NOx emissions are regulated, Ce(acac)₃-derived CeO₂ nanofibers release only 2 ppm of nitrogen during operation, compared to approximately 40 ppm NOx from Ce(NO₃)₃-derived fibers [1]. This 20-fold emission reduction is intrinsic to precursor chemistry: the nitrogen-free acetylacetonate ligand eliminates the nitrate decomposition pathway that otherwise introduces nitrogen-containing residues into the catalyst. For manufacturers of catalytic combustion devices targeting emissions compliance, selection of Ce(acac)₃ over Ce(NO₃)₃ eliminates a predictable and avoidable NOx source at the materials level, simplifying post-combustion treatment requirements.

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